molecular formula C6H4Br2FN B1530082 2,3-Dibromo-4-fluoroaniline CAS No. 1805122-19-3

2,3-Dibromo-4-fluoroaniline

Cat. No. B1530082
CAS RN: 1805122-19-3
M. Wt: 268.91 g/mol
InChI Key: LQCMQLMIGQGVKH-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula Br2C6H2(F)NH2 . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .


Synthesis Analysis

The synthesis of 2,3-Dibromo-4-fluoroaniline involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with palladium 10% on activated carbon, hydrogen, and triethylamine in methanol at 50°C for 2.5 hours . The yield of 2,3-difluoroaniline was found to be 93% .


Chemical Reactions Analysis

The reaction mixture of 1,2-dibromo-4,5-difluoro-3-nitrobenzene, palladium 10% on activated carbon, hydrogen, and triethylamine in methanol was reacted at 50°C for 2 hours under slight hydrogen pressurization . The resulting reaction product contained 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .


Physical And Chemical Properties Analysis

2,3-Dibromo-4-fluoroaniline appears as a grey-purple to brown crystalline powder or needles . It has a melting point of 64-66 °C .

Scientific Research Applications

Fluorescent Amino Acid Incorporation

2,3-Dibromo-4-fluoroaniline and related compounds have been explored for their applications in enhancing the functionality of biomolecules. For instance, the development of a genetically encoded fluorescent amino acid shows the potential for selective incorporation into proteins. This strategy facilitates the study of protein structure, dynamics, and interactions, utilizing fluorescence to monitor changes such as protein unfolding (Summerer et al., 2006).

Crystal Structure Insights

The determination of crystal and molecular structures of halogenated anilines, including compounds similar to 2,3-Dibromo-4-fluoroaniline, provides insights into their physical and chemical properties. For example, the structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been elucidated, showcasing the significance of intra- and intermolecular hydrogen bonds and halogen interactions in dictating molecular arrangement and stability (Betz, 2015).

Fluorophore Development for Calcium Indicators

In the field of biochemistry and cellular biology, fluorophores derived from fluoroanilines, resembling the structural motif of 2,3-Dibromo-4-fluoroaniline, have been instrumental in creating sensitive dyes like fluo-4 for calcium ion detection. These compounds exhibit high fluorescence emission and cell permeability, proving crucial for studying cellular calcium dynamics (Gee et al., 2000).

Exploration of Fluoroaniline Toxicity

Research into the environmental and biological impacts of fluoroanilines, including structural analogs of 2,3-Dibromo-4-fluoroaniline, has highlighted the significance of understanding their toxicity and metabolism. Metabonomic studies have identified potential biomarkers of xenobiotic toxicity, contributing to our knowledge of chemical effects on organisms such as earthworms (Bundy et al., 2002).

Catalytic Fluoromethylation and Polymer Research

The study of C-F bond activation and catalytic fluoromethylation highlights the utility of fluoroanilines in synthesizing complex organic compounds with applications in pharmaceuticals and agrochemicals. Such research points to the broader chemical utility of compounds like 2,3-Dibromo-4-fluoroaniline in facilitating reactions that introduce fluorinated motifs into organic frameworks, enhancing their properties for various applications (Amii & Uneyama, 2009).

Safety and Hazards

When handling 2,3-Dibromo-4-fluoroaniline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2,3-Dibromo-4-fluoroaniline are not mentioned in the sources, its use in the synthesis of prostaglandin D2 receptor antagonist suggests potential applications in the development of treatments for conditions like allergic rhinitis .

properties

IUPAC Name

2,3-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCMQLMIGQGVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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